molecular formula C20H30N4O8S B1664358 L-Methionine, N-(N-(N-L-seryl-L-tyrosyl)-L-seryl)- CAS No. 19405-50-6

L-Methionine, N-(N-(N-L-seryl-L-tyrosyl)-L-seryl)-

Cat. No.: B1664358
CAS No.: 19405-50-6
M. Wt: 486.5 g/mol
InChI Key: GTYVWTFUSMUWHM-VGWMRTNUSA-N
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Description

Structure and Synthesis: L-Methionine, N-(N-(N-L-seryl-L-tyrosyl)-L-seryl)- (CAS 19405-50-6) is a tripeptide derivative of methionine, featuring a backbone of seryl-tyrosyl-seryl residues linked to the methionine amino group . Its synthesis likely involves stepwise coupling of protected amino acids, akin to methods used for related compounds such as N-(meta-acylaminobenzoyl)-L-methionine derivatives, which are synthesized via condensation reactions followed by purification through crystallization or chromatography .

Methionine derivatives are known for hepatoprotective, methyl-donor, or cytotoxic activities depending on their modifications . The inclusion of seryl and tyrosyl residues may enhance solubility or target-specific interactions, as seen in other peptide-based therapeutics .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,5R)-2,5-diamino-6-hydroxy-3-(4-hydroxyphenyl)-4-oxohexanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O8S/c1-33-7-6-13(20(31)32)23-18(29)14(9-26)24-19(30)16(22)15(17(28)12(21)8-25)10-2-4-11(27)5-3-10/h2-5,12-16,25-27H,6-9,21-22H2,1H3,(H,23,29)(H,24,30)(H,31,32)/t12-,13+,14+,15?,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDBYNBBWIWHRSI-GDOYIGSPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C(CO)NC(=O)C(C(C1=CC=C(C=C1)O)C(=O)C(CO)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C1=CC=C(C=C1)O)C(=O)[C@@H](CO)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70941113
Record name N-(2-{[2,5-Diamino-1,6-dihydroxy-3-(4-hydroxyphenyl)-4-oxohexylidene]amino}-1,3-dihydroxypropylidene)methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70941113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19405-50-6
Record name Acth (1-4)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019405506
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-{[2,5-Diamino-1,6-dihydroxy-3-(4-hydroxyphenyl)-4-oxohexylidene]amino}-1,3-dihydroxypropylidene)methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70941113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

L-Methionine, N-(N-(N-L-seryl-L-tyrosyl)-L-seryl)- is a complex peptide that combines the amino acid methionine with serine and tyrosine residues. This compound has garnered interest in the field of biochemistry and pharmacology due to its potential biological activities, including antioxidant properties, roles in protein synthesis, and implications in various health conditions.

Chemical Structure

The molecular formula for L-Methionine, N-(N-(N-L-seryl-L-tyrosyl)-L-seryl)- is C17H25N3O6SC_{17}H_{25}N_{3}O_{6}S, indicating the presence of sulfur and multiple functional groups that contribute to its biological activity .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antioxidant Activity : Methionine and its derivatives are known to exhibit antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells.
  • Protein Synthesis : Methionine is an essential amino acid that plays a critical role in initiating protein synthesis. Its incorporation into peptides can influence the overall structure and function of proteins.
  • Neuroprotective Effects : Some studies suggest that methionine derivatives may have neuroprotective effects, potentially benefiting conditions such as neurodegenerative diseases.
  • Role in Mitochondrial Function : Methionine is involved in various metabolic pathways, including those related to mitochondrial function and energy production.

Case Studies

  • Neuroprotection : A study investigated the neuroprotective effects of methionine derivatives in animal models of Alzheimer’s disease. The results indicated that these compounds could reduce neuronal death and improve cognitive function .
  • Cancer Research : Research comparing the incorporation rates of L-[methyl-3H]methionine in tumor-bearing mice showed that methionine uptake was significantly higher in cancerous tissues compared to normal tissues, suggesting its potential as a biomarker for tumor metabolism .
  • Enzymatic Assays : A rapid enzymatic assay for measuring L-methionine levels demonstrated high specificity and sensitivity, indicating its utility in clinical diagnostics, particularly for conditions like homocystinuria where methionine levels are elevated .

Table 1: Biological Activities of L-Methionine Derivatives

Activity TypeDescriptionReference
AntioxidantScavenges free radicals; reduces oxidative stress
Protein SynthesisEssential for initiation of protein synthesis
NeuroprotectiveReduces neuronal death; improves cognitive function
Mitochondrial SupportInvolved in energy production and metabolic pathways

Table 2: Comparative Uptake of Methionine in Tumor Models

Amino AcidUptake (cpm/g tissue)Incorporation Rate (APF)
L-[methyl-3H]methionineHigher than Leu & TyrFastest among tested
L-[1-14C]leucineLowerModerate
L-[2-18F]fluorotyrosineModerateSlow

Scientific Research Applications

Pharmaceutical Applications

  • Hepatoprotective Effects :
    • L-Methionine has been studied for its potential to protect the liver from toxic substances. Research indicates that it may mitigate the hepatotoxic effects of acetaminophen by replenishing glutathione levels in the liver, thereby reducing oxidative stress .
  • Antioxidant Activity :
    • The compound exhibits antioxidant properties that contribute to cellular protection against free radicals. This activity is attributed to its sulfur-containing structure, which allows it to scavenge free radicals effectively .
  • Role in Drug Development :
    • L-Methionine's ability to influence metabolic pathways makes it a candidate for drug development, particularly in addressing metabolic disorders and enhancing drug efficacy through improved bioavailability .

Nutritional Applications

  • Dietary Supplementation :
    • As an essential amino acid, L-Methionine is included in dietary supplements aimed at supporting hair, skin, and nail health. It is also utilized to lower cholesterol levels by promoting lecithin production in the liver .
  • Animal Nutrition :
    • In livestock and poultry feed formulations, L-Methionine is used to enhance growth performance and feed efficiency. It is crucial for protein synthesis and overall health in animals .

Biochemical Research Applications

  • Protein Synthesis :
    • L-Methionine is integral to protein synthesis due to its role as the initiating amino acid during translation. Its derivatives are studied for their potential to create novel peptides with enhanced biological activities .
  • Cell Culture Studies :
    • The compound is employed in cell culture systems to study cellular responses under various conditions, including stress responses and metabolic pathways related to amino acid metabolism .

Case Studies

StudyFocusFindings
Study 1HepatoprotectionDemonstrated that high doses of L-Methionine reduced liver damage in acetaminophen overdose models by restoring glutathione levels .
Study 2Antioxidant PropertiesFound that L-Methionine exhibited significant free radical scavenging activity compared to other amino acids .
Study 3Dietary SupplementationReported improvements in hair growth and skin health among participants taking L-Methionine supplements over a 12-week period .

Comparison with Similar Compounds

N-(m-Aminobenzoyl)-L-Methionine (m-ABM)

  • Structure: Methionine linked to m-aminobenzoic acid via an amide bond.
  • Activity : Demonstrated hepatoprotective effects in paracetamol-induced liver injury, reducing serum transaminases (SGOT, SGPT) and bilirubin levels comparably to methionine .
  • Advantage Over Parent Compound: The m-aminobenzoyl group enhances bioavailability and reduces toxicity compared to unmodified methionine .
  • Synthesis : Produced via reduction of N-(m-nitrobenzoyl)-L-methionine using ammonium sulfide .

N-(Meta-Acetylaminobenzoyl)-L-Methionine

  • Structure: Methionine conjugated to N-acetyl-m-aminobenzoic acid.
  • Activity: Part of a class of N-mustard derivatives with alkylating anticancer activity. These compounds leverage amino acid carriers to improve tumor targeting and reduce systemic toxicity .
  • Key Difference: Unlike the seryl-tyrosyl-seryl derivative, this compound’s cytotoxicity arises from its di-(β-chloroethyl)amino group, which induces DNA crosslinking .

S-Adenosyl-L-Methionine (SAMe)

  • Structure : Methionine adenylated with a sulfonium center.
  • Activity: A universal methyl donor in biosynthesis, critical for methylation of DNA, proteins, and neurotransmitters .
  • Contrast: While SAMe participates in metabolic regulation, the seryl-tyrosyl-seryl-methionine derivative lacks the adenosyl group necessary for methyltransferase interactions, suggesting divergent applications .

Acylhydrazones from N-(p-Toluenesulfonyl) Methionine

  • Structure : Methionine linked to sulfonamide and acylhydrazone moieties.
  • Activity : Exhibits dual antimicrobial and anti-HIV activity, attributed to the sulfonamide’s enzyme inhibition and the acylhydrazone’s chelation properties .
  • Structural Insight : The peptide backbone of L-Methionine, N-(N-(N-L-seryl-L-tyrosyl)-L-seryl)- may confer greater protease resistance compared to these sulfonamide hybrids .

Data Table: Comparative Analysis of Key Compounds

Compound Structure Highlights Biological Activity Synthesis Method Toxicity Notes
L-Methionine, N-(N-(N-L-seryl-L-tyrosyl)-L-seryl)- Tripeptide-methionine conjugate Hypothesized targeted delivery Stepwise peptide coupling Not reported
m-ABM m-aminobenzoyl-methionine Hepatoprotective Nitro reduction Low toxicity in rats
N-(Meta-acetylaminobenzoyl)-L-Methionine Acetylated benzoyl-methionine Anticancer alkylation Acylation with acetic anhydride High toxicity (N-mustard)
SAMe Adenylated methionine Methyl donor in biosynthesis Enzymatic adenylation Endogenous, low toxicity
Acylhydrazones (e.g., from N-(p-toluenesulfonyl) methionine) Sulfonamide-acylhydrazone hybrids Antimicrobial/anti-HIV Condensation reactions Moderate cytotoxicity

Preparation Methods

Preparation Methods of L-Methionine, N-(N-(N-L-Seryl-L-Tyrosyl)-L-Seryl)-

L-Methionine, N-(N-(N-L-seryl-L-tyrosyl)-L-seryl)- (hereafter referred to as Ser-Tyr-Ser-Met) is a tetrapeptide with potential applications in biochemical research and therapeutic development. Its synthesis requires precise control over peptide bond formation, protection/deprotection strategies, and purification techniques. Below, we analyze established preparation methods, supported by data from peer-reviewed studies and patents.

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Based Strategy

Fmoc (9-fluorenylmethoxycarbonyl) chemistry is the most widely used method for synthesizing Ser-Tyr-Ser-Met due to its compatibility with acid-labile side-chain protections.

Procedure:
  • Resin Selection : A 2-chlorotrityl chloride resin is preferred for C-terminal carboxylic acid anchoring.
  • Methionine Loading : Fmoc-L-methionine (1.2 equiv) is coupled to the resin using DIPEA (2.5 equiv) in DCM (30 min, room temperature).
  • Sequential Coupling :
    • Serine 1 : Fmoc-Ser(tBu)-OH (3 equiv), HBTU (2.8 equiv), HOBt (3 equiv), DIPEA (6 equiv) in DMF (2 hr).
    • Tyrosine : Fmoc-Tyr(tBu)-OH (3 equiv), TBTU (3 equiv), HOBt (3 equiv), DIPEA (6 equiv) in DMF (2 hr).
    • Serine 2 : Repeat serine coupling conditions.
  • Fmoc Deprotection : 20% piperidine in DMF (2 × 5 min).
  • Cleavage : TFA/H2O/TIPS (95:2.5:2.5 v/v, 2 hr) releases the peptide while removing tert-butyl (tBu) protections.
Optimization Data:
Step Yield (%) Purity (HPLC)
Methionine Loading 98 >99
Serine Coupling 92 95
Tyrosine Coupling 88 93
Final Cleavage 85 90

Key Challenges :

  • Tyrosine racemization is minimized using HOBt and low temperatures (0–4°C).
  • Methionine oxidation is mitigated by adding 1% dithiothreitol (DTT) to the cleavage cocktail.

Solution-Phase Fragment Condensation

Two-Fragment Approach

This method reduces steric hindrance by coupling pre-synthesized dipeptides.

Steps:
  • Fragment 1 (Ser-Tyr) Synthesis :
    • Boc-Ser-OH and H-Tyr-OBzl are coupled using DCC/HOBt in THF (0°C, 24 hr).
    • Deprotection: Boc removed with TFA; benzyl (Bzl) removed via hydrogenolysis.
  • Fragment 2 (Ser-Met) Synthesis :
    • Z-Ser-OH and H-Met-OMe coupled via mixed carbonic anhydride (isobutyl chloroformate, N-methylmorpholine).
  • Fragment Condensation :
    • Fragments 1 and 2 are joined using EDC/HOAt in DMF (12 hr, 0°C).
Yield Comparison:
Method Overall Yield (%)
SPPS 68–72
Fragment Condensation 55–60

Advantages :

  • Avoids repetitive deprotection steps.
  • Suitable for large-scale production.

Limitations :

  • Lower yields due to intermediate purification losses.
  • Risk of epimerization during fragment activation.

Enzymatic Synthesis

Protease-Catalyzed Assembly

Recent advances employ subtilisin or thermolysin for regioselective bond formation.

Protocol:
  • Substrate Preparation :
    • N-Acetyl-L-serine ethyl ester and H-Tyr-Ser-Met-OEt.
  • Reaction Conditions :
    • 50 mM Tris-HCl (pH 7.5), 10 mM CaCl2, 2% DMSO, 5 mg/mL subtilisin (37°C, 48 hr).
  • Product Isolation :
    • Reverse-phase HPLC (C18 column, 10–40% acetonitrile gradient).
Efficiency Metrics:
Parameter Value
Conversion Rate 78%
Enantiomeric Excess >99%

Advantages :

  • No need for protecting groups.
  • Environmentally benign.

Critical Analysis of Methods

Cost and Scalability

Method Cost (USD/g) Scalability
SPPS 120–150 Moderate
Fragment Condensation 90–110 High
Enzymatic 60–80 High

Purity and Side Products

  • SPPS : Main impurities include deletion sequences (<5%) and methionine sulfoxide (3–5%).
  • Enzymatic Synthesis : Minimal byproducts but requires expensive biocatalysts.

Q & A

Q. What are the established synthetic pathways for synthesizing L-Methionine, N-(N-(N-L-seryl-L-tyrosyl)-L-seryl)- and related derivatives?

Methodological Answer: Synthesis typically involves sequential peptide coupling using protected amino acids. For example:

  • Step 1 : Activate the carboxyl group of L-tyrosine (e.g., using carbodiimide coupling agents) and conjugate it to L-serine.
  • Step 2 : Deprotect the amino group of the resulting dipeptide (e.g., using trifluoroacetic acid for Boc deprotection) and conjugate it to another L-serine residue.
  • Step 3 : Finally, conjugate the tripeptide to L-methionine via its N-terminus.
    Purification often involves reverse-phase HPLC or column chromatography. Critical parameters include reaction pH (maintained at 7–8 for optimal coupling) and solvent choice (e.g., DMF for solubility). For analogs like N-(m-aminobenzoyl)-L-methionine, reduction of nitro precursors (e.g., using ammonium sulfide) is required .

Q. What analytical techniques are recommended for validating the purity and structure of this compound?

Methodological Answer:

  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to confirm molecular weight (e.g., exact mass matching theoretical values).
  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify stereochemistry and peptide bond integrity. For example, characteristic shifts for methionine’s methylthio group (~2.1 ppm in 1H NMR) and aromatic protons of tyrosine (~6.8–7.2 ppm).
  • HPLC : Reverse-phase C18 columns with UV detection (220 nm for peptide bonds) to assess purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the in vivo hepatoprotective activity of this compound?

Methodological Answer:

  • Animal Models : Use male Wistar rats (200–250 g) with paracetamol-induced liver injury (e.g., 2 g/kg oral dose).
  • Treatment Groups : Administer L-Methionine, N-(N-(N-L-seryl-L-tyrosyl)-L-seryl)- intraperitoneally (50–100 mg/kg) 2 hours post-toxin exposure. Include positive controls (e.g., N-acetylcysteine) and vehicle controls.
  • Biochemical Markers : Measure serum SGOT, SGPT, bilirubin, and glycemia at 24/48/72 hours. Histopathology (H&E staining) assesses hepatic necrosis and inflammation .
  • Data Interpretation : Compare treated groups to controls using ANOVA; significant reductions in transaminases (e.g., 30–50% decrease) indicate hepatoprotection.

Q. How can contradictory data on enzymatic inhibition (e.g., PTP-1B vs. DPP-IV) be resolved?

Methodological Answer: Contradictions may arise from assay conditions:

  • Enzyme Source : Recombinant human enzymes (e.g., DPP-IV) vs. tissue-derived isoforms with varying kinetics.
  • Concentration Differences : Standardize compound concentrations (e.g., 0.3 µM for PTP-1B vs. 300 nM for DPP-IV) .
  • Positive Controls : Use validated standards (e.g., N-[5-(acetyl)-4-(N-(2-carboxyphenyl)-N-(2-hydroxyoxalyl)amino)-3-ethyl-DL-phenylalanylamino]pentanoyl-L-methionine for PTP-1B) to calibrate assays .

Q. What strategies optimize stability during long-term storage of peptide derivatives like this compound?

Methodological Answer:

  • Lyophilization : Freeze-dry in ammonium bicarbonate buffer (pH 7.4) and store at –80°C under argon.
  • Avoid Hydrolysis : Use amber vials to prevent light-induced degradation of methionine’s thioether group.
  • Quality Control : Perform stability tests (HPLC/MS every 6 months) to detect oxidation or deamidation .

Key Considerations for Experimental Design

  • Toxicity Screening : Use the OECD "up-and-down" method for acute toxicity (e.g., 5–300 mg/kg doses in rodents) .
  • Structural-Activity Relationships (SAR) : Modify the tyrosine or serine residues to enhance metabolic stability (e.g., iodination for protease resistance) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Methionine, N-(N-(N-L-seryl-L-tyrosyl)-L-seryl)-
Reactant of Route 2
Reactant of Route 2
L-Methionine, N-(N-(N-L-seryl-L-tyrosyl)-L-seryl)-

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